2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-16-5-3-15(4-6-16)7-10-20-11-13-21(14-12-20)17-18-8-2-9-19-17/h2-6,8-9H,7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXLKMQXBUFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
Piperazine is alkylated with 2-(4-methoxyphenyl)ethyl bromide under basic conditions. This method, adapted from analogous syntheses, proceeds as follows:
Procedure :
-
Piperazine (1.0 equiv) and 2-(4-methoxyphenyl)ethyl bromide (1.1 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours.
-
Yield : ~65% (crude), purified via column chromatography (SiO2, ethyl acetate/hexane).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K2CO3 | |
| Temperature | 80°C | |
| Reaction Time | 12 hours |
Reductive Amination Approach
An alternative route involves reductive amination of piperazine with 4-methoxyphenylacetaldehyde:
Procedure :
-
Piperazine (1.0 equiv), 4-methoxyphenylacetaldehyde (2.2 equiv), and sodium cyanoborohydride (3.0 equiv) are reacted in methanol at room temperature for 24 hours.
-
Yield : ~58%, with purification via acid-base extraction.
Mechanistic Insight :
The aldehyde undergoes imine formation with piperazine, followed by reduction to the secondary amine.
Pyrimidine-Piperazine Coupling via Nucleophilic Substitution
SNAr Reaction with 2-Chloropyrimidine
The key step involves displacing the chlorine atom in 2-chloropyrimidine with 1-[2-(4-methoxyphenyl)ethyl]piperazine:
Procedure :
-
2-Chloropyrimidine (1.0 equiv) and substituted piperazine (1.2 equiv) are refluxed in acetonitrile with triethylamine (2.0 equiv) for 6 hours.
-
Yield : ~72% after recrystallization (ethanol/water).
Optimization Data :
Palladium-Catalyzed Cross-Coupling
For electron-deficient pyrimidines, Buchwald-Hartwig amination offers an alternative:
Procedure :
-
2-Bromopyrimidine (1.0 equiv), 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.5 equiv), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C for 18 hours.
-
Yield : ~68% (isolated).
Critical Parameters :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Purity and Byproduct Formation
-
Alkylation of piperazine often yields bis-alkylated byproducts (~15%), necessitating careful purification.
-
Reductive amination produces fewer impurities but requires strict pH control.
Industrial-Scale Considerations
Solvent Selection
Catalytic Recycling
Pd catalysts in cross-coupling can be recovered via silica-immobilized ligands, reducing costs by ~40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand for studying receptor interactions and signaling pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and signal transduction . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Similar methoxy-substituted analogs (e.g., ’s derivatives) exhibit MAO-A inhibition (IC50 ~52 nM for Compound 4e) .
- Halogenated Derivatives : Chlorophenyl or trifluoromethyl groups (e.g., ) introduce electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Hydrophilic Modifications : Hydroxyethyl () or oxalate salt () substituents improve aqueous solubility, critical for oral bioavailability .
Pharmacological Diversity
- MAO Inhibition : Piperazine-pyrimidine derivatives with methoxy or nitro groups (e.g., ) show potent MAO-A selectivity, relevant for antidepressant development .
- Receptor Affinity : highlights a 2-methoxyphenyl-piperazine analog with high 5-HT1A receptor binding (Ki <10 nM), suggesting structural flexibility for targeting diverse pathways .
Biological Activity
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This compound features a piperazine ring linked to a pyrimidine moiety, which contributes to its unique biological activity.
Chemical Structure and Properties
- Chemical Formula : C22H31N5O
- Molecular Weight : 381.5 g/mol
- CAS Number : 2640960-99-0
The structure of this compound allows it to interact with various biological targets, making it valuable for research in pharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as both an agonist and antagonist, modulating the activity of these targets through various pathways, including:
- Neurotransmitter Release : The compound influences neurotransmitter systems, which can affect mood, cognition, and other neurological functions.
- Receptor Binding : It binds to receptors involved in neuroprotection and inflammation, such as the alpha1-adrenergic receptors and possibly others associated with neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : The compound has shown potential in protecting neurons from damage in various models of neurodegeneration.
- Anti-inflammatory Activity : It modulates inflammatory pathways, particularly the NF-kB pathway, which is crucial in many neuroinflammatory conditions.
- Potential Applications in Neurological Disorders : Given its interactions with neurotransmitter systems and inflammatory pathways, this compound is being investigated for its efficacy in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- A study demonstrated that this compound significantly reduced neuroinflammation markers in LPS-stimulated human microglia cells. It inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent in neurological contexts .
- Another investigation highlighted its ability to cross the blood-brain barrier effectively, enhancing its therapeutic potential for central nervous system (CNS) disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Neuroprotection | Protects neurons from damage; reduces apoptosis in neuronal cells. |
| Anti-inflammatory | Inhibits NF-kB pathway; reduces TNF-α and NO production. |
| Receptor Interaction | Modulates alpha1-adrenergic receptor activity; affects neurotransmitter release. |
| Potential Therapeutic Uses | Investigated for Alzheimer's disease and other neurodegenerative disorders. |
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of Piperazine Derivative : Initial synthesis often starts with piperazine derivatives.
- Cyclization Reactions : Common methods include cyclization with sulfonium salts followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain a high yield of the desired product .
Q & A
Q. What are the key structural features of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, and how do they influence its biological activity?
The compound comprises a pyrimidine core linked to a piperazine ring substituted with a 4-methoxyphenethyl group. The piperazine moiety enhances solubility and facilitates receptor binding via hydrogen bonding, while the methoxyphenyl group contributes to lipophilicity and π-π stacking interactions with aromatic residues in target proteins. Similar analogs (e.g., 4-(4-methoxyphenyl)piperazine derivatives) demonstrate that electron-donating methoxy groups enhance binding affinity to serotonin and dopamine receptors .
Q. Methodological Insight :
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
Synthesis typically involves:
Piperazine Functionalization : Alkylation of piperazine with 4-methoxyphenethyl bromide.
Pyrimidine Coupling : Nucleophilic substitution between 2-chloropyrimidine and the substituted piperazine.
Q. Key Optimization Parameters :
- Catalysts : Stannous chloride for reductions () or palladium catalysts for cross-coupling.
- Solvents : Polar aprotic solvents (DMF, dichloromethane) improve reaction efficiency.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?
Discrepancies may arise from assay variability (e.g., cell lines, radioligands) or compound purity.
Q. Methodological Strategies :
- Standardized Assays : Use HEK-293 cells expressing human 5-HT₁A receptors for consistency ().
- Control for Isomerism : Ensure stereochemical purity via chiral HPLC, as impurities in piperazine derivatives can skew IC₅₀ values .
- Meta-Analysis : Compare data using platforms like PubChem () to identify outliers.
Q. What strategies improve the yield of the Suzuki-Miyaura coupling step in synthesizing analogs with modified pyrimidine rings?
Optimization Approaches :
- Catalyst Loading : Use 5 mol% Pd(PPh₃)₄ with ligand additives (e.g., XPhos) to enhance efficiency.
- Temperature Control : Maintain 80–100°C in toluene/ethanol mixtures ().
- Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases .
Table 1 : Yield Optimization for Suzuki Coupling
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃, DMF | 62 | 90 | |
| Pd(PPh₃)₄, XPhos, EtOH | 85 | 95 |
Q. How do electronic effects of substituents on the methoxyphenyl group modulate pharmacokinetic properties?
Findings :
Q. Methodological Validation :
- LogP Measurement : Use shake-flask assays to quantify lipophilicity.
- Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic degradation .
Q. What computational methods predict binding modes of this compound to neurological targets?
Approaches :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A receptors ().
- MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of piperazine-protein hydrogen bonds .
Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)
| Target | Predicted ΔG | Experimental IC₅₀ (nM) |
|---|---|---|
| 5-HT₁A Receptor | -9.2 | 12 ± 3 |
| D₂ Dopamine Receptor | -8.5 | 85 ± 10 |
Data Contradiction Analysis
Q. Why do some studies report antagonistic activity at D₂ receptors while others observe partial agonism?
Potential Causes :
- Receptor Conformation : Differences in G protein-coupled vs. uncoupled states ().
- Assay Conditions : cAMP vs. β-arrestin recruitment assays yield divergent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
